molecular formula C25H18FN3O2 B2899729 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one CAS No. 1326849-89-1

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one

Cat. No. B2899729
M. Wt: 411.436
InChI Key: ZBQMVLZADWEAQK-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with multiple functional groups including an oxadiazole ring and an isoquinoline ring. These types of compounds are often studied for their potential biological activity.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The specific reactions would depend on the functional groups present in the molecule.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions.


Safety And Hazards

The safety and hazards of the compound would depend on its physical and chemical properties. For example, if it is volatile or reactive, it could pose a risk of explosion. If it is toxic or carcinogenic, it could pose a health risk.


Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This could include testing its biological activity, optimizing its synthesis, or investigating its mechanism of action.


properties

IUPAC Name

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2/c1-15-7-8-17(13-16(15)2)23-27-24(31-28-23)22-14-29(19-11-9-18(26)10-12-19)25(30)21-6-4-3-5-20(21)22/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQMVLZADWEAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-2-(4-fluorophenyl)isoquinolin-1(2H)-one

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